1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Key structural attributes include:
- Position 6: A 3-methoxyphenyl substituent, providing electron-donating effects that may influence binding affinity or metabolic stability.
- Position 4: A carboxamide group linked to a tetrahydrofuran-2-ylmethyl chain, likely improving solubility and modulating pharmacokinetic properties.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-15-22-20(24(29)25-13-19-7-4-9-33-19)12-21(16-5-3-6-18(11-16)32-2)26-23(22)28(27-15)17-8-10-34(30,31)14-17/h3,5-6,11-12,17,19H,4,7-10,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZVBEMJGGNTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, particularly as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels.
Chemical Structure and Properties
This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the dioxidotetrahydrothiophenyl group and the methoxyphenyl substituent enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4S |
| Molecular Weight | 468.57 g/mol |
| Purity | ≥95% |
The primary mechanism of action for this compound involves its interaction with GIRK channels. These channels play a crucial role in regulating neuronal excitability and cardiac function. The activation of GIRK channels leads to hyperpolarization of the cell membrane, which can influence various physiological processes.
Target Interaction
- GIRK Channels : The compound acts as an agonist, facilitating potassium ion influx and contributing to the regulation of neurotransmitter release.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antinociceptive Effects
Studies have demonstrated that compounds with similar structural motifs can exhibit antinociceptive properties. For instance, analogs have shown significant inhibition of pain responses in animal models, suggesting potential applications in pain management.
Neuroprotective Properties
The ability to modulate ion channel activity implicates this compound in neuroprotection. By stabilizing neuronal membranes and reducing excitotoxicity, it may offer therapeutic benefits in neurodegenerative diseases.
Antitumor Activity
Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This suggests a potential application in oncology.
Case Studies
- Study on Antinociceptive Effects : In a controlled study, a derivative of this compound was administered to rodents. Results indicated a significant reduction in pain response compared to control groups, showcasing its potential as an analgesic agent.
- Neuroprotective Study : A study involving cultured neurons exposed to neurotoxic agents demonstrated that treatment with the compound resulted in decreased cell death and improved cell viability, highlighting its protective effects against oxidative stress.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridine Carboxamides
Key Observations :
- The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group increases molecular weight and polarity compared to the phenyl group in the analog from .
- The 3-methoxyphenyl substituent at R6 may enhance solubility compared to methyl or phenyl groups due to its electron-donating methoxy group.
Pyridine and Pyrimidine Derivatives with Methoxyphenyl Substituents
Table 2: Comparison of Methoxyphenyl-Containing Heterocycles
Key Observations :
- Methoxyphenyl groups are frequently employed to balance lipophilicity and solubility. In the target compound, its placement at R6 may optimize steric and electronic interactions in binding pockets.
Physicochemical and Spectroscopic Comparisons
Table 3: NMR Data Analysis of Selected Compounds
Q & A
Basic: What synthetic methodologies are recommended to optimize yield and purity of the compound?
Answer:
The synthesis of this compound requires multi-step reactions with precise control of temperature, solvent choice, and catalytic conditions. Key methods include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) while maintaining high purity (>95%) by enhancing reaction efficiency in polar solvents like ethanol .
- Nucleophilic substitution and condensation reactions : Critical for constructing the pyrazolo[3,4-b]pyridine core. Use dimethylformamide (DMF) as a solvent under reflux (80–100°C) with catalysts like triethylamine (TEA) to drive amide bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the final product. Monitor reaction progress via thin-layer chromatography (TLC) .
Basic: How can the molecular structure and functional groups be confirmed?
Answer:
A combination of spectroscopic and analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₄O₅S: 495.17) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., factor Xa) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Cellular viability assays : Use MTT or ATP-luciferase assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the tetrahydrothiophene sulfone (e.g., replacing with tetrahydrofuran) or methoxyphenyl groups. Compare IC₅₀ values in enzymatic assays .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., between the carboxamide and catalytic lysine residues) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Reproducibility checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and compound stability (HPLC purity >98%) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell passage number or protein batch .
- Orthogonal assays : Confirm target engagement via cellular thermal shift assays (CETSA) or knock-down models (siRNA) .
Advanced: What strategies improve pharmacokinetic (PK) profiling in preclinical studies?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Optimize using prodrug strategies (e.g., esterification of carboxylic acid) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction. High binding (>95%) may necessitate structural modifications .
- In vivo PK : Administer intravenously/orally in rodents. Calculate AUC, Cmax, and half-life. Poor oral bioavailability may require formulation with lipid nanoparticles .
Basic: How to assess compound purity and stability during storage?
Answer:
- HPLC analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Purity >95% is acceptable for biological assays .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; hydrolytic cleavage of the carboxamide group is a common issue .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water and store at -80°C under argon .
Advanced: How can computational models predict off-target interactions?
Answer:
- Target prediction databases : Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., GPCRs, ion channels) .
- Molecular dynamics simulations : Simulate binding to homology-modeled proteins (e.g., ROS1 kinase) using GROMACS. Analyze RMSD plots for stability .
- Chemoproteomics : Employ affinity-based pull-downs with biotinylated probes and identify bound proteins via mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
